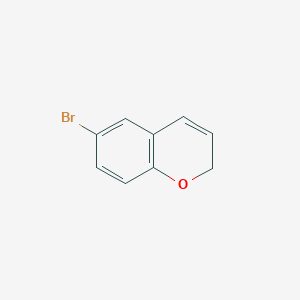

6-bromo-2H-chromene

Description

Significance of the 2H-Chromene Scaffold in Medicinal Chemistry and Organic Synthesis

The 2H-chromene ring system is recognized as a "privileged scaffold" in drug discovery and medicinal chemistry. mdpi.com This designation stems from its frequent appearance in the structure of natural products and synthetic molecules that exhibit a wide spectrum of biological activities. benthamscience.comcaribjscitech.com Chromene derivatives are known to possess anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties, among others. mdpi.combenthamscience.comnih.gov

The versatility of the chromene scaffold lies in its stable, yet reactive, structure which allows for various chemical modifications to modulate its pharmacological profile. benthamscience.comtandfonline.com Its simple architecture provides a robust framework for the development of new therapeutic agents, and its derivatives have shown promising drug-like characteristics and a broad binding affinity for various enzymes and receptors. nih.govtandfonline.com In organic synthesis, the 2H-chromene core is a key building block for creating complex heterocyclic systems and natural product analogs. caribjscitech.comnih.gov Numerous synthetic methodologies have been developed for its construction, including catalyst-free microwave-assisted synthesis and metalloradical-mediated reactions, highlighting its importance in modern synthetic chemistry. nih.govfrontiersin.org

Overview of Brominated Heterocyclic Compounds in Advanced Chemical Systems

Heterocyclic compounds are organic molecules containing at least one atom other than carbon within a ring structure. sigmaaldrich.com When one or more halogen atoms, such as bromine, are attached, they are known as halogenated heterocycles. sigmaaldrich.com These compounds are of great significance in organic synthesis, often serving as versatile precursors or intermediates for the construction of more complex molecules. sigmaaldrich.comresearchgate.net

The inclusion of a bromine atom in a heterocyclic scaffold can profoundly influence the compound's physicochemical properties and biological activity. Bromine is an electron-withdrawing group that can alter the electron density of the ring system, affecting its reactivity in chemical reactions like nucleophilic substitution and cross-coupling. researchgate.net This feature is widely exploited in synthetic chemistry to build molecular libraries for drug discovery. researchgate.net In medicinal chemistry, the bromine atom can enhance the binding affinity of a molecule to its biological target through halogen bonding and hydrophobic interactions. Furthermore, the presence of bromine can improve a compound's metabolic stability and membrane permeability, which are crucial pharmacokinetic properties. Studies have shown that brominated compounds, including bromonitroalkenes and brominated heterocycles, exhibit enhanced antimicrobial and anticancer activities. nih.govrsc.org

Research Trajectory and Evolution of 6-Bromo-2H-chromene Studies

Research on this compound has evolved from foundational synthetic preparations to the exploration of its derivatives as potential therapeutic agents and functional materials. Initial studies focused on establishing efficient synthetic routes to the core structure and its simple derivatives. For example, diethyl this compound-2,3-dicarboxylate has been synthesized through a one-pot, three-component reaction involving 5-bromo-2-hydroxybenzaldehyde, diethyl acetylenedicarboxylate (B1228247) (DEAD), and triphenylphosphine. tandfonline.com Similarly, dimethyl this compound-2,3-dicarboxylate was prepared using a similar method with dimethyl acetylenedicarboxylate, and the reaction kinetics were thoroughly investigated. rsc.org

Subsequent research has leveraged the this compound scaffold to create a variety of functionalized molecules and evaluate their biological potential. The bromine atom at the 6-position, along with other substituents on the chromene ring, has been shown to positively influence cytotoxic activity against various cancer cell lines. nih.gov For instance, a hydantoin (B18101) derivative incorporating a 6-bromo-2-methyl-2H-chromene substructure demonstrated significant cytotoxicity, comparable to the standard anticancer agent cisplatin. nih.gov

The versatility of the this compound framework is further demonstrated by the synthesis of various derivatives with different functional groups at other positions, such as an aldehyde or a carbonitrile. This compound-3-carbaldehyde serves as a key intermediate for synthesizing pharmaceuticals and fluorescent probes. chemimpex.com Derivatives based on 6-bromo-2-oxo-2H-chromene (a coumarin (B35378) structure) have been explored for their antiproliferative and antibacterial activities. nih.govtandfonline.com Studies on 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one led to the synthesis of new thiazole (B1198619) and thiadiazine derivatives, some of which showed strong and specific activity against Gram-positive and Gram-negative bacteria. tandfonline.com The 6-bromo substituent is often a key feature in enhancing the biological efficacy of these compounds.

The table below summarizes some of the key research findings on various this compound derivatives.

Table 1: Research Findings on this compound Derivatives

| Derivative Name | Synthetic Approach | Key Research Findings | Reference(s) |

|---|---|---|---|

| Diethyl this compound-2,3-dicarboxylate | One-pot reaction of 5-bromo-2-hydroxybenzaldehyde, DEAD, and triphenylphosphine. | Successful synthesis and characterization; kinetic studies performed. | tandfonline.com |

| Dimethyl this compound-2,3-dicarboxylate | Reaction between 5-bromo-2-hydroxybenzaldehyde, dimethyl acetylenedicarboxylate, and triphenylphosphine. | Synthesis, characterization, and detailed kinetic and thermodynamic investigation. | rsc.org |

| This compound-3-carbaldehyde | Not specified in detail, but used as a starting material. | Serves as a versatile intermediate for pharmaceuticals (targeting neurological disorders) and fluorescent probes. | chemimpex.com |

| (Z)-[(6-bromo-2-methyl-2H-chromen-3-yl)methylene]hydantoin | Multi-step synthesis starting from substituted salicylaldehydes. | Showed the best cytotoxicity profile among a series of related compounds, comparable to cisplatin. | nih.gov |

| 6-Bromo-2-oxo-2H-chromene-3-carbonitrile | Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate. | Exhibited moderate antibacterial activity against Staphylococcus aureus and weak acetylcholinesterase inhibition. | smolecule.com |

| Derivatives of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Reaction with various nucleophiles to form thiazole and thiadiazine heterocycles. | Some synthesized compounds showed strong antibacterial activity against Enterococcus faecalis and Pseudomonas aeruginosa. | tandfonline.com |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2H-Chromene |

| Diethyl this compound-2,3-dicarboxylate |

| 5-Bromo-2-hydroxybenzaldehyde |

| Diethyl acetylenedicarboxylate (DEAD) |

| Triphenylphosphine |

| Dimethyl this compound-2,3-dicarboxylate |

| Dimethyl acetylenedicarboxylate |

| 6-Bromo-2-methyl-2H-chromene |

| Cisplatin |

| This compound-3-carbaldehyde |

| 6-Bromo-2-oxo-2H-chromene |

| 6-Bromo-2-oxo-2H-chromene-3-carbonitrile |

| Ethyl cyanoacetate |

| Staphylococcus aureus |

| Acetylcholinesterase |

| 6-Bromo-3-(2-bromoacetyl)-2H-chromen-2-one |

| Enterococcus faecalis |

| Pseudomonas aeruginosa |

| 3-Acetyl-6-bromo-2H-chromen-2-one |

Structure

3D Structure

Propriétés

IUPAC Name |

6-bromo-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNWANXDKHOVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437191 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18385-87-0 | |

| Record name | 6-bromo-2H-chromene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 2h Chromene and Its Derivatives

Classical and Contemporary Synthetic Routes to the 2H-Chromene Nucleus

The construction of the 2H-chromene core has been approached through various synthetic strategies, ranging from traditional cyclization reactions to modern multicomponent approaches. These methods provide access to a diverse range of substituted chromenes, including the pivotal 6-bromo-2H-chromene.

Ring Cyclization Strategies for Brominated Chromene Formation

Ring cyclization represents a fundamental approach to constructing the 2H-chromene skeleton. A common strategy involves the reaction of a substituted phenol (B47542) with an appropriate three-carbon component. For the synthesis of 6-bromo-2H-chromenes, 5-bromosalicylaldehyde (B98134) is a key starting material.

One classical method involves the Knoevenagel condensation of 5-bromo-2-hydroxybenzaldehyde with compounds containing an active methylene (B1212753) group, such as ethyl cyanoacetate. smolecule.com This reaction, often catalyzed by an acid like trifluoroacetic acid under reflux conditions, leads to the formation of 6-bromo-2-oxo-2H-chromene-3-carbonitrile. smolecule.com The mechanism proceeds through the formation of an enolate ion which then attacks the carbonyl carbon of the aldehyde, leading to cyclization. smolecule.com

Another prominent cyclization strategy is the ring-closing metathesis (RCM) of appropriately substituted allyl aryl ethers. This powerful reaction, often employing Grubbs' catalysts, has proven effective in the synthesis of various chromene derivatives. acs.org Halogen-induced intramolecular cyclizations also offer a mild and efficient route to heterocyclic compounds. mdpi.com These reactions avoid harsh conditions and the use of water-sensitive reagents that are often required in traditional condensation strategies. mdpi.com

Furthermore, the reaction of salicylaldehydes with alkenylboronic acids in the presence of an amine can lead to the formation of 2H-chromenes. nih.gov This process is believed to proceed through an initial aminophenol intermediate which then undergoes cyclization at elevated temperatures to yield the chromene product. nih.gov The use of tertiary amines and protic solvents, including water, has been shown to be effective for this transformation. nih.gov

| Starting Materials | Reagents/Catalyst | Product | Reference |

| 5-Bromo-2-hydroxybenzaldehyde, Ethyl cyanoacetate | Trifluoroacetic acid | 6-Bromo-2-oxo-2H-chromene-3-carbonitrile | smolecule.com |

| 5-Bromosalicylaldehyde, 2-Phenylvinylboronic acid, Dibenzylamine | Water | 6-Bromo-2-phenyl-2H-chromene | nih.gov |

| 5-Bromo-2-hydroxybenzaldehyde, But-3-en-2-one | Potassium carbonate | 3-Acetyl-6-bromo-2H-chromene | prepchem.com |

Multicomponent Reactions in the Synthesis of this compound Analogs

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers significant advantages in terms of efficiency, atom economy, and diversity generation. Several MCRs have been developed for the synthesis of chromene derivatives, including analogs of this compound.

One notable example is the one-pot reaction of salicylaldehydes, amines, and alkenyl or aryl boronic acids. nih.gov This reaction can be tuned to produce either aminophenol derivatives at room temperature or 2H-chromenes at higher temperatures. nih.gov This strategy has been successfully applied to the synthesis of 6-bromo-2-phenyl-2H-chromene. nih.gov

The synthesis of functionalized chromenes can also be achieved through MCRs involving salicylaldehydes, malononitrile, and various active methylene compounds. These reactions are often catalyzed by a base and can be performed under environmentally benign conditions. The use of MCRs provides a rapid and efficient entry to a wide range of substituted chromenes, which can be valuable for screening biological activity. frontiersin.org For instance, pyrazole-fused chromene derivatives have been synthesized from 3-acetyl-6-bromo-2H-chromen-2-one, showcasing the utility of this scaffold in generating diverse heterocyclic systems. nih.govmdpi.com

Targeted Synthesis of this compound-2,3-dicarboxylate Derivatives

The introduction of carboxylate groups at the 2- and 3-positions of the this compound core provides compounds with potential for further elaboration and unique biological properties. The synthesis of these dicarboxylate derivatives often involves specific reaction pathways utilizing phosphine (B1218219) reagents.

Reaction Pathways Involving Phosphine Reagents and Acetylenedicarboxylates

A well-established method for the synthesis of dialkyl 2H-chromene-2,3-dicarboxylates involves the reaction of a salicylaldehyde (B1680747) with a dialkyl acetylenedicarboxylate (B1228247) in the presence of a phosphine, such as triphenylphosphine. rsc.orgresearchgate.net In the case of this compound derivatives, 5-bromo-2-hydroxybenzaldehyde is the key precursor. rsc.org

The reaction is believed to proceed through the initial formation of a zwitterionic intermediate from the phosphine and the acetylenedicarboxylate. This intermediate then reacts with the salicylaldehyde to form the chromene ring system. The use of vinyltriphenylphosphonium salts has also been explored as a route to these dicarboxylates. researchgate.net This method provides an efficient one-pot synthesis of 2H-chromene derivatives. researchgate.net

Mechanistic Investigations of Reaction Kinetics and Thermodynamics for Brominated Chromene Synthesis

Understanding the reaction mechanism, kinetics, and thermodynamics is crucial for optimizing the synthesis of this compound derivatives. Studies have been conducted to elucidate the intricate details of the phosphine-mediated synthesis of dimethyl this compound-2,3-dicarboxylate. rsc.org

Computational studies, using density functional theory (DFT), have been employed to support the proposed mechanism and to investigate the thermodynamic and kinetic aspects of the reaction. rsc.org These theoretical calculations are in good agreement with the experimental findings. rsc.org The concept of kinetic versus thermodynamic control is also relevant, where the reaction conditions can influence the product distribution. libretexts.org In some cases, a less stable kinetic product may form faster, while under different conditions, the more stable thermodynamic product will be the major outcome. libretexts.org

Activation Parameters for the Synthesis of Dimethyl this compound-2,3-dicarboxylate rsc.org

| Parameter | Value |

| Activation Energy (Ea) | 61.30 kJ mol⁻¹ |

| Activation Enthalpy (ΔH‡) | 58.88 ± 2.34 kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | -67.09 ± 7.96 J mol⁻¹ K⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 78.42 ± 4.61 kJ mol⁻¹ |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Several green synthetic strategies have been reported for the synthesis of chromene derivatives. researchgate.net These include microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. frontiersin.org The use of environmentally friendly solvents like water or ethanol, and in some cases, solvent-free conditions, further enhances the green credentials of these methods. nih.govresearchgate.net

Catalyst-free multicomponent reactions under microwave irradiation have been developed for the synthesis of substituted 2H-chromenes, offering a rapid and eco-friendly route to these compounds. frontiersin.org The use of photocatalysts, such as TiO2 doped with silver nanoparticles, under visible light irradiation represents another innovative green approach. researchgate.net This method allows for the synthesis of chromene derivatives at room temperature in an eco-friendly solvent, with the added benefit of a recyclable catalyst. researchgate.net The development of such green methodologies is crucial for the sustainable production of this compound and its derivatives. amazonaws.com

Application of Environmentally Benign Catalysts (e.g., Nano Catalysts, Organo-Catalysts, MOFs)

The synthesis of chromene derivatives, including brominated variants, has increasingly focused on environmentally benign catalysts to enhance reaction efficiency and sustainability. frontiersin.orgresearchgate.net Nano catalysts, organo-catalysts, and Metal-Organic Frameworks (MOFs) have emerged as promising alternatives to traditional methods. frontiersin.orgresearchgate.net

Nano Catalysts: Magnetic nanocatalysts, such as Fe3O4@SiO2-SO3H, have been effectively used in the synthesis of dihydropyrano[c]chromene derivatives. jwent.net These catalysts offer high yields, easy separation from the reaction mixture, and recyclability. jwent.net For instance, the one-pot reaction of 4-hydroxycoumarin, malononitrile, and an aromatic aldehyde in the presence of this nanocatalyst in methanol (B129727) at 80°C yielded the desired product in up to 98% yield within 2 hours. jwent.net Nano-sized zirconium dioxide has also been utilized as a catalyst for synthesizing fused polycyclic-2H-chromenes. jst.go.jp

Organo-Catalysts: Organo-catalysts like 2-aminopyridine, diethylamine, and L-pipecolinic acid have been employed for the synthesis of 4H-chromenes. frontiersin.orgnih.gov These catalysts promote reactions under mild conditions and often lead to high yields. frontiersin.orgarkat-usa.org For example, cyclohexylamine (B46788) has been demonstrated as an efficient organocatalyst for the multicomponent reaction of salicylaldehydes, active methylene compounds, and nitroalkanes under solvent-free conditions at ambient temperature, producing structurally diverse 2-amino-4H-chromenes. arkat-usa.org The use of L-pipecolinic acid as an organocatalyst in the reaction between salicylaldehyde and β-nitrostyrene yielded 3-substituted 2-phenyl-2H-chromene derivatives in high yields. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are utilized as heterogeneous catalysts due to their high porosity, large surface area, and tunable catalytic sites. chemmethod.comjournalppw.comresearchgate.net MOF-5, for instance, has been successfully used as a catalyst for the preparation of 2-amino-4H-chromene derivatives from aromatic aldehydes, malononitrile, and 2-naphthol (B1666908) under solvent-free conditions, with yields up to 95%. chemmethod.comresearchgate.net Silver-based coordination polymers (Ag-CP) acting as MOFs have also been used as a heterogeneous catalyst for the one-pot multicomponent synthesis of chromene derivatives in ethanol, offering high yields and catalyst recyclability. journalppw.com Furthermore, Brønsted acid-derived UiO-66 MOFs have been applied as heterogeneous catalysts in the homodimerization of 2H-chromenes. rsc.org

Solvent-Free and Aqueous Reaction Media in Chromene Derivatization

The use of solvent-free and aqueous reaction media represents a significant advancement in the green synthesis of chromene derivatives, minimizing the use of hazardous organic solvents. oup.comvjas.vn

Solvent-Free Synthesis: Solvent-free conditions, often coupled with microwave irradiation, have proven effective for the synthesis of coumarin (B35378) and chromene derivatives. vjas.vn For instance, the synthesis of 2-amino-4H-chromenes has been achieved by condensing aromatic aldehydes, malononitrile, and 2-naphthol in the presence of a catalytic amount of MOF-5 without any solvent, resulting in excellent yields and short reaction times. chemmethod.comresearchgate.net Another example is the microwave-assisted solvent-free synthesis of coumarin derivatives from 3-acetyl-6-substituted-2H-chromen-2-one, which offers advantages such as a closed reaction system and the absence of a heat source, reducing environmental impact. vjas.vn

Aqueous Reaction Media: Water is an ideal green solvent for organic synthesis. oup.com The synthesis of 2-amino-4H-chromene derivatives has been successfully carried out in water using morpholine (B109124) as a catalyst in a one-pot, three-component reaction. researchgate.net This method is particularly effective for aromatic aldehydes with electron-withdrawing groups, leading to higher yields in shorter times. researchgate.net The use of aqueous micellar systems, which act as nanoreactors, has also been explored for the synthesis of chromene derivatives, mimicking biosynthetic processes in living organisms. oup.com For example, a ring-closing metathesis reaction in a 2 wt% DAPGS-600/H2O micellar system catalyzed by a copper salt has been used to synthesize chromene derivatives. oup.com Additionally, the synthesis of 3-substituted 4-hydroxy-4H-chromenes has been achieved in aqueous 1,4-dioxane. rsc.org

Microwave-Assisted and Ultrasound-Mediated Synthesis of Brominated Chromenes

Microwave and ultrasound irradiation are energy-efficient techniques that can significantly accelerate organic reactions, leading to higher yields and shorter reaction times in the synthesis of brominated chromenes. vjas.vnsci-hub.se

Microwave-Assisted Synthesis: Microwave-assisted synthesis has been successfully applied to the solvent-free preparation of coumarin derivatives. vjas.vn This method is considered a green chemical process as it operates in a closed system, preventing the release of volatile substances. vjas.vn For example, the reaction of 3-acetyl-6-substituted-2H-chromen-2-one with various amines under microwave irradiation yields coumarin derivatives with efficiencies of 55-70%. vjas.vn Imidazole-functionalized silica (B1680970) nanoparticles have also been used as a catalyst in the microwave-assisted synthesis of hydroxychromenes from salicylaldehydes and dialkyl acetylenedicarboxylates under solvent-free conditions, affording products in high to excellent yields. academie-sciences.fr

Ultrasound-Mediated Synthesis: Ultrasound irradiation provides an alternative energy source for promoting chemical reactions. The synthesis of substituted 2-amino-3-cyano-4-aryl-4H-chromenes has been achieved using potassium titanium oxide oxalate (B1200264) dihydrate as a catalyst under ultrasonic conditions (40 kHz and 40°C). sci-hub.se This method resulted in a 92% yield in just 15 minutes, a significant improvement over the conventional method which required 3.5 hours to achieve an 85% yield. sci-hub.se The use of ultrasound is also associated with significant energy savings. sci-hub.se Furthermore, a Fe3O4@SiO2-imid-PMAn magnetic nanocatalyst has been used for the synthesis of tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives under ultrasonic irradiation. sharif.edu

Derivatization Strategies for this compound Carbaldehyde and Related Intermediates

This compound-3-carbaldehyde is a versatile intermediate due to the presence of both a reactive bromine atom and an aldehyde functional group, allowing for a wide range of chemical transformations. chemimpex.comvulcanchem.comcymitquimica.com

Transformations Involving the Bromine Atom and Aldehyde Functionality

The bromine atom at the 6-position and the aldehyde group at the 3-position of the chromene scaffold are key sites for derivatization.

Transformations of the Bromine Atom: The bromine atom on the this compound ring can undergo nucleophilic substitution reactions. It can be replaced by other functional groups, which is a common strategy for synthesizing a variety of derivatives. For example, in the synthesis of P2Y6 receptor antagonists, a 6-iodo analogue was used as an intermediate for Sonogashira coupling reactions to introduce various alkynyl groups. nih.gov This demonstrates that the halogen at the 6-position is a versatile handle for introducing molecular diversity. nih.gov

Transformations of the Aldehyde Functionality: The aldehyde group is highly reactive and can participate in numerous transformations. cymitquimica.com It can be involved in condensation reactions, such as the Knoevenagel condensation, to form new carbon-carbon bonds. researchgate.net For instance, this compound-3-carbaldehyde can serve as a precursor for the synthesis of more complex heterocyclic systems. The aldehyde functionality allows for the construction of fused rings and the introduction of various substituents. vulcanchem.com

Cycloaddition and Nucleophilic Addition Reactions in Brominated Chromene Systems

Brominated chromene systems are amenable to cycloaddition and nucleophilic addition reactions, further expanding their synthetic utility. rsc.orgchemimpex.com

Cycloaddition Reactions: Chromene derivatives can participate in cycloaddition reactions. For instance, chromene/chromane-type arynes can be generated and subsequently undergo [2+2], [3+2], and [4+2] cycloaddition reactions to produce structurally novel substituted chromenes. researchgate.net The Diels-Alder reaction is another powerful tool; 3-vinyl-2H-chromenes can react with dienophiles like methyl propiolate in a highly regioselective intermolecular Diels-Alder cycloaddition, followed by aromatization to yield 6H-benzo[c]chromenes. rsc.org Visible light-induced dearomative [2+2] cycloaddition reactions of chromene derivatives have also been reported. rsc.org

Nucleophilic Addition Reactions: The aldehyde group in this compound-3-carbaldehyde is susceptible to nucleophilic attack. chemimpex.com This allows for the introduction of a wide range of nucleophiles, leading to the formation of alcohols, amines, and other functionalized derivatives. These reactions are fundamental in building more complex molecules from the chromene scaffold. chemimpex.com Additionally, terminal alkynes can react with salicylaldehydes in the presence of DABCO to afford 3-substituted 4-hydroxy-4H-chromenes via a process involving nucleophilic addition. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Bromo 2h Chromene Derivatives

Comprehensive Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and the connectivity of atoms in 6-bromo-2H-chromene derivatives. Through the analysis of ¹H, ¹³C, and, where applicable, ³¹P NMR spectra, chemists can confirm the successful synthesis of target structures.

¹H NMR Spectroscopy provides detailed information about the proton environment in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are indicative of the electronic environment and spatial relationship of neighboring protons. For instance, in various 6-bromo-2-oxo-2H-chromene derivatives, the aromatic protons on the chromene ring typically appear as multiplets or doublets in the downfield region (δ 7.0-8.5 ppm). mdpi.comiucr.org The proton at position 4 of the chromene ring often presents as a distinct singlet. mdpi.comderpharmachemica.com

Interactive Table: ¹H NMR Spectral Data for Selected this compound Derivatives

| Compound Name | Key ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities | Solvent |

|---|---|---|

| 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | 11.42 (s, 1H, NH), 8.12 (s, 1H, Ar-H4), 7.96 (s, 1H, Ar-H5), 7.77 (d, 1H, J=7.5 Hz, pyrazole-H5), 7.34–7.43 (m, 2H, Ar-H), 6.74 (d, 1H, J=7.6 Hz, pyrazole-H4) | DMSO-d₆ |

| (6-Bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate | 7.74 (s, 1H, Ar-H), 7.51 (dd, 1H, Ar-H), 7.31 (t, 1H, Ar-H), 6.62 (s, 1H, Ar-H), 4.72 (s, 2H, CH₂), 4.07 (q, 2H, CH₂), 3.80 (q, 2H, CH₂), 1.34 (q, 6H, CH₃) | CDCl₃ |

| D-Xylose (6-bromo-2-oxo-2H-chromen-3-yl)carbohydrazone | 10.50 (brs, 1H, NH), 9.6 (s, 1H, pyran-CH4), 7.64-7.77 (m, 4H, 1ʹ-H, 3Ar-H), 5.09 (brs, 1H, OH), 4.45 (brs, 3H, 3OH), 4.25 (m, 1H, 2ʹ-H), 3.37-3.68 (m, 4H, 3ʹ-H, 4ʹ-H, 5ʹ-2H) | DMSO-d₆ |

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts reveal the types of carbon atoms (aliphatic, aromatic, carbonyl, etc.). In 6-bromo-2-oxo-2H-chromen-2-one derivatives, the carbonyl carbon of the lactone ring is typically observed at a downfield shift (around δ 157-160 ppm). mdpi.comrsc.org The carbon atom bearing the bromine (C-6) and other substituted carbons in the aromatic ring show characteristic shifts that confirm the substitution pattern.

Interactive Table: ¹³C NMR Spectral Data for Selected this compound Derivatives

| Compound Name | Key ¹³C NMR Chemical Shifts (δ, ppm) | Solvent |

|---|---|---|

| 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | 157.4 (C=O), 152.3, 142.5, 140.0, 134.7, 130.8, 129.1, 127.4, 123.5, 120.4, 118.3, 110.4 (Ar-C) | DMSO-d₆ |

| 6-bromo-2H-chromen-2-one | 158.8, 157.6, 144.1, 142.2, 126.6, 123.8, 118.9, 118.8, 118.1 | CDCl₃ |

³¹P NMR Spectroscopy is a powerful tool for derivatives that incorporate phosphorus-containing moieties. The synthesis of certain chromenes involves reagents like triphenylphosphine, and ³¹P NMR is used to monitor the reaction progress. rsc.orgtandfonline.com For example, in the asymmetric synthesis of 4H-chromene derivatives using a phosphonyl-imine auxiliary, the diastereomeric ratio of the product can be determined from the integration of signals in the ³¹P NMR spectrum. nih.gov The chemical shift in ³¹P NMR, referenced to an external standard like H₃PO₄, provides direct evidence of the phosphorus atom's chemical environment. rsc.orgsamipubco.com For example, in the synthesis of a thiaphosphetane chromene derivative, a signal at δ 93.39 confirmed the cyclic structure. arkat-usa.org

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis in Brominated Chromenes

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). In this compound derivatives, FT-IR spectra provide clear evidence for key structural features.

The most prominent absorption band in 6-bromo-2-oxo-2H-chromene (coumarin) derivatives is the strong stretching vibration of the lactone carbonyl group (C=O), typically appearing in the range of 1710-1735 cm⁻¹. mdpi.comiucr.org The presence of other functional groups introduced through derivatization gives rise to additional characteristic bands. For instance, derivatives with carbohydrazone or carboxamide functionalities exhibit N-H stretching vibrations (around 3300-3420 cm⁻¹) and C=N stretching bands (around 1597-1609 cm⁻¹). mdpi.comderpharmachemica.com The aromatic C=C stretching vibrations are usually observed in the 1580-1600 cm⁻¹ region. arkat-usa.org

Interactive Table: Characteristic FT-IR Absorption Bands for Selected this compound Derivatives

| Compound Name | C=O (Lactone) (cm⁻¹) | C=O (Other) (cm⁻¹) | N-H (cm⁻¹) | C=N (cm⁻¹) | Other Key Bands (cm⁻¹) |

|---|---|---|---|---|---|

| 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | 1730 | - | 3286 | 1597 | 3127, 3091, 3051 (=C-H) |

| 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide | 1728 | 1682, 1640 | 3412 | 1601 | 3111, 3073, 3018 (=C-H) |

| D-Xylose (6-bromo-2-oxo-2H-chromen-3-yl)carbohydrazone | 1710 | - | - | 1609 | 3412-3369 (O-H) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound derivatives, MS analysis serves as a definitive confirmation of successful synthesis by matching the observed molecular ion peak (M⁺) with the calculated molecular weight.

A key feature in the mass spectra of these compounds is the isotopic signature of bromine. Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks in the mass spectrum for the molecular ion, [M]⁺ and [M+2]⁺, which are separated by two mass units and have almost equal intensity. mdpi.comresearchgate.net This characteristic pattern is a clear indicator of the presence of a single bromine atom in the molecule. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to piece together the different components of the derivative.

Interactive Table: Mass Spectrometry Data for Selected this compound Derivatives

| Compound Name | Molecular Formula | Calculated M.W. | Observed m/z [M]⁺, [M+2]⁺ (%) |

|---|---|---|---|

| 6-Bromo-3-(1H-pyrazol-3-yl)-2H-chromen-2-one | C₁₂H₇BrN₂O₂ | 291.10 | 290, 292 (100) |

| 6-Bromo-3-(1-phenyl-1H-pyrazol-3-yl)-2H-chromen-2-one | C₁₈H₁₁BrN₂O₂ | 367.20 | 366, 368 (100) |

| 4-(6-Bromo-2-oxo-2H-chromene-3-carbonyl)-N,1-diphenyl-1H-pyrazole-3-carboxamide | C₂₆H₁₆BrN₃O₄ | 514.33 | 513, 515 (60) |

X-ray Crystallography for Three-Dimensional Structural Determination and Supramolecular Interactions

While other spectroscopic methods provide information about connectivity and functional groups, X-ray crystallography offers an unambiguous, three-dimensional map of the molecule's atomic arrangement in the solid state. This technique is invaluable for determining precise bond lengths, bond angles, and torsional angles.

A study on (6-bromo-2-oxo-2H-chromen-4-yl)methyl diethylcarbamodithioate revealed that the 2H-chromene ring system is nearly planar. iucr.org Such data confirms the structural assignments made by other spectroscopic methods. Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing important non-covalent interactions. In the aforementioned structure, π-π interactions were observed between the pyran and benzene (B151609) rings of adjacent chromene systems, with a centroid-centroid distance of 3.7588 (14) Å. iucr.org These supramolecular interactions are crucial for understanding the solid-state properties of the material.

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The resulting spectrum is useful for characterizing compounds with conjugated systems and chromophores, such as the 2H-chromene core.

Beyond simple characterization, UV-Vis spectroscopy is a powerful tool for studying reaction kinetics. In the synthesis of dimethyl this compound-2,3-dicarboxylate, the reaction mechanism was investigated using UV-Vis spectrophotometry in conjunction with stopped-flow techniques. rsc.orgtandfonline.com By monitoring the change in absorbance at specific wavelengths over time, researchers could study the consumption of an intermediate and determine that this step followed first-order kinetics. rsc.orgtandfonline.com This approach allows for the determination of rate-determining steps and the calculation of activation parameters, providing deep insight into the reaction mechanism. rsc.org

Computational and Theoretical Investigations of 6 Bromo 2h Chromene

Quantum Chemical Calculations (e.g., DFT, HF methods) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in determining the optimized molecular geometry and electronic characteristics of chromene derivatives. Studies on compounds structurally similar to 6-bromo-2H-chromene, such as ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, have utilized these methods to predict structural parameters. znaturforsch.comyok.gov.tr

Calculations are typically performed using specific basis sets, like 6-31+G(d,p), to achieve a balance between accuracy and computational cost. znaturforsch.comyok.gov.tr The optimized molecular structures obtained from these calculations, including bond lengths and angles, are often compared with experimental data from X-ray diffraction to validate the theoretical model. znaturforsch.comresearchgate.net For instance, DFT and HF calculations have been used to determine the geometric parameters, vibrational frequencies, and NMR chemical shifts for ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate. znaturforsch.comyok.gov.tr In one study, a comparison between calculated and experimental parameters showed that the HF method was more accurate than the DFT method for a specific chromene derivative. researchgate.net The presence of the bromine atom is noted to stabilize the chromone (B188151) ring due to its high polarizability, which influences bond lengths and angles. nih.gov

Table 1: Selected Calculated Structural Parameters for a 6-Bromo-chromene Derivative (Note: Data is for ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, a related structure)

| Parameter | Method | Basis Set | Calculated Value |

|---|---|---|---|

| Bond Lengths | DFT/HF | 6-31+G(d,p) | Varies |

| Bond Angles | DFT/HF | 6-31+G(d,p) | Varies |

| Torsion Angles | DFT/HF | 6-31+G(d,p) | Varies |

Data derived from theoretical studies on related brominated chromene structures. znaturforsch.comyok.gov.tr

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Stability Assessment

Frontier Molecular Orbital (FMO) theory is a key computational approach for understanding the chemical reactivity and kinetic stability of molecules. biointerfaceresearch.comnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). biointerfaceresearch.comnumberanalytics.com The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. nih.govdlsu.edu.ph

The energy gap (Egap) between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. nih.govbiointerfaceresearch.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests higher reactivity and lower stability. nih.govresearchgate.net For various chromene derivatives, DFT calculations have been employed to determine the HOMO-LUMO energies and the corresponding energy gap. nih.govresearchgate.net For example, in a study of 6-substituted 3-formyl chromone derivatives, FMO analysis was used to gain insights into their stability and reactivity. nih.gov The HOMO-LUMO gap for a series of chromene derivatives was found to range from 4.43 to 5.12 eV, indicating substantial stability. researchgate.net The introduction of different substituents on the chromene ring, including halogens like bromine, affects the FMO energy levels and the energy gap. nih.govsemanticscholar.org

Table 2: FMO Analysis Data for Selected Chromene Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE, eV) |

|---|---|---|---|

| Chromene Derivative 4a | - | - | 5.168 |

| Chromene Derivative 4b | - | - | 6.308 |

| 6-bromo-2-oxo-2H-chromene-3-carbonitrile | - | - | ~4.43 - 5.12 |

Data sourced from computational studies on various chromene structures. researchgate.netrsc.org

Simulation of Reaction Mechanisms and Transition States in Brominated Chromene Synthesis

Computational simulations are crucial for elucidating the complex mechanisms of chemical reactions, including the synthesis of brominated chromenes. DFT calculations allow researchers to map out reaction pathways, identify intermediate structures, and calculate the energies of transition states. rsc.orgrsc.org This provides a detailed, step-by-step understanding of how reactants are converted into products.

For example, the kinetics and mechanism for the synthesis of dimethyl this compound-2,3-dicarboxylate were investigated both experimentally and theoretically. rsc.org The study confirmed a multi-step reaction mechanism and identified the rate-determining step through computational analysis at the B3LYP/6-31++g(d,p) and M06/6-31++g(d,p) levels of theory. rsc.org The calculated activation parameters, such as activation energy (Ea), Gibbs free energy of activation (ΔG‡), and enthalpy of activation (ΔH‡), were determined from these simulations. rsc.org In another study, the mechanism of a Diels-Alder reaction to form a benzo[c]chromene was investigated with DFT, confirming a concerted and slightly asynchronous transition state. rsc.org Similarly, DFT calculations have been used to show that the formation of a cyclopropane (B1198618) ring in a reaction involving a brominated intermediate proceeds via an SN2 pathway with a trigonal bipyramidal transition state. rsc.org

Table 3: Calculated Activation Parameters for a Brominated Chromene Synthesis Reaction (Note: Data for the synthesis of dimethyl this compound-2,3-dicarboxylate)

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 61.30 | kJ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 78.42 ± 4.61 | kJ mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 58.88 ± 2.34 | kJ mol⁻¹ |

| Entropy of Activation (ΔS‡) | -67.09 ± 7.96 | J mol⁻¹K⁻¹ |

Data sourced from a combined kinetic and computational study. rsc.org

Computational Prediction of Optoelectronic Properties

The optoelectronic properties of organic molecules, which are crucial for applications in materials science, can be effectively predicted using computational methods. rsc.orgmdpi.com DFT and time-dependent DFT (TD-DFT) are the primary tools used for this purpose. rsc.orgmdpi.com These calculations can predict electronic absorption spectra (UV-Vis spectra), which correspond to electronic transitions between molecular orbitals (e.g., π→π* transitions).

Furthermore, these methods can determine key parameters related to non-linear optical (NLO) properties, such as molecular dipoles, polarizability (α), and first and second hyperpolarizabilities (β and γ). rsc.orgacs.org Organic compounds with π-conjugated systems, like chromenes, are of particular interest for NLO applications due to properties like intramolecular charge transfer (ICT) and electron delocalization. rsc.org Computational studies on chromene derivatives have been performed to evaluate these NLO parameters, highlighting their potential for use in advanced optical devices. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. nih.gov This method is widely used in drug discovery to understand how potential drug candidates interact with their biological targets. mdpi.com

Derivatives of this compound have been the subject of molecular docking studies to evaluate their potential as therapeutic agents. For instance, (Z)-N-(6-bromo-3-cyano-2H-chromen-2-ylidene)methanesulfonamide was docked into the active site of the aromatase enzyme, a target for anticancer agents. researchgate.net The docking studies revealed a good fit within the active site, with a calculated docking score of -7.8 kcal/mol, indicating favorable binding. researchgate.net Similarly, other indole-tethered chromene derivatives have been docked against the tubulin protein, another important cancer target. nih.gov These simulations provide binding energy values and visualize key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov

Table 4: Molecular Docking Results for Brominated Chromene Derivatives

| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| (Z)-N-(6-bromo-3-cyano-2H-chromen-2-ylidene)methanesulfonamide | Aromatase | -7.8 | Not specified |

| Indole-tethered chromene (4c) | Tubulin | -6.4 | asn18, arg229, glu77, gln15, thr225 |

Data sourced from molecular docking studies on chromene derivatives. nih.govresearchgate.net

Biological Activity Profiling and Structure Activity Relationship Sar Studies of 6 Bromo 2h Chromene Analogs

Anticancer and Antiproliferative Activities of Brominated 2H-Chromene Derivatives.orientjchem.orgnih.govnih.govmdpi.comtandfonline.comfrontiersin.org

Derivatives of the 6-bromo-2H-chromene scaffold have demonstrated notable anticancer and antiproliferative properties. ijbpas.com Research has explored their efficacy against various cancer types, delving into their mechanisms of action and the structural features that govern their potency.

In Vitro Cytotoxicity Against Human Carcinoma Cell Lines (e.g., MCF-7, HCT-116, HepG-2, A-549).orientjchem.orgmdpi.comfrontiersin.orgnih.gov

The cytotoxic effects of this compound analogs have been evaluated against a panel of human cancer cell lines, revealing significant inhibitory activity. For instance, a hydantoin (B18101) derivative incorporating a 6-bromo-2-methyl-2H-chromene core, identified as compound 6o, exhibited a cytotoxicity profile comparable to the standard anticancer agent cisplatin. nih.gov Another compound, 6-bromo-3-[(4-fluorobenzyl) sulfonyl]-2H-chromen-2-one (5m), displayed broad-spectrum antitumor activity across five different tumor cell lines. frontiersin.org

Thiazole-coumarin hybrids built on a 6-bromo-2H-chromen-2-one framework have also been identified as potent inhibitors, with one such derivative showing an IC₅₀ value of 1.2 µM in the breast cancer cell line MCF-7. vulcanchem.com Furthermore, studies on various 4H-benzo[h]chromene derivatives have been conducted against MCF-7 (breast), HCT-116 (colon), and HepG-2 (liver) cancer cell lines, with many of the synthesized compounds showing inhibitory activity ranging from excellent to modest. mdpi.comnih.gov In some cases, the sensitivity of the HepG-2 cell line was most pronounced. mdpi.com

Table 1: In Vitro Cytotoxicity (IC50) of Selected this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Hydantoin derivative 135o (with 6-bromo-2-methyl-2H-chromene core) | A549 (Lung) | 17.5 | orientjchem.org |

| K562 (Leukemia) | 10.6 | ||

| MCF-7 (Breast) | 15.3 | ||

| MOLT-4 (Leukemia) | 24.8 | ||

| 6-bromo-3-[(4-fluorobenzyl) sulfonyl] -2h-chromen-2-one (5m) | Hela (Cervical) | 29.3 - 42.1 | frontiersin.org |

| HepG2 (Liver) | |||

| H1299 (Lung) | |||

| HCT-116 (Colon) | |||

| MCF-7 (Breast) | |||

| Thiazole-coumarin hybrid | MCF-7 (Breast) | 1.2 | vulcanchem.com |

Molecular Mechanisms of Action (e.g., AKT phosphorylation inhibition, apoptosis induction, anti-angiogenesis).nih.gov

The anticancer effects of this compound derivatives are attributed to several molecular mechanisms. A notable mechanism is the inhibition of the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival. frontiersin.orgnih.gov The compound 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) has been shown to be a potent inhibitor of AKT phosphorylation. nih.gov This inhibition disrupts downstream signaling, leading to the induction of apoptosis, or programmed cell death. nih.govurv.cat

Apoptosis induction is a key feature of these compounds. Derivatives such as ethyl 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carboxylate and 2-amino-6-bromo-4-(1-cyano-2-ethoxy-2-oxoethyl)-4H-chromene-3-carbonitrile function as inhibitors of the anti-apoptotic protein Bcl-2. mdpi.comtandfonline.com By inhibiting Bcl-2, these molecules allow pro-apoptotic signals to prevail, leading to cancer cell death. mdpi.comtandfonline.com Furthermore, some benzo[f]chromene derivatives have been found to enhance the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade. tandfonline.com

Anti-angiogenic activity, the inhibition of new blood vessel formation required for tumor growth, is another mechanism employed by these compounds. nih.gov BENC-511 demonstrated potent effects on the migration of human umbilical vein epithelial cells (HUVEC), suggesting its potential to cut off a tumor's blood supply. nih.gov This is consistent with findings for other coumarin (B35378) derivatives that inhibit VEGF-stimulated proliferation and migration of endothelial cells through the downregulation of signaling pathways involving ERK1/2 and Akt. mdpi.com

Influence of Substituents and Structural Modifications on Antitumor Potency.orientjchem.orgnih.govresearchgate.net

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance the antitumor potency of this compound analogs. The presence and position of the bromine atom are significant. For 4H-chromene derivatives, having a halogen atom at the 6-position contributes to the molecule's activity against various cancer cell lines. researchgate.net

Further substitutions on the chromene ring also play a critical role. The combination of a 6-bromo and a 2-methyl substituent on the 2H-chromene ring has been shown to have a positive effect on growth-inhibitory activity. nih.gov This is exemplified by the hydantoin derivative 6o, which contains a 6-bromo-2-methyl-2H-chromene substructure and exhibits a strong cytotoxicity profile. orientjchem.orgnih.gov

For related benzochromene scaffolds, the nature of substituents on an attached phenyl ring, in conjunction with a bromine atom at the 8-position of the benzo[f]chromene nucleus, can increase the cytotoxic ability of the molecules. tandfonline.com The type of heterocyclic moiety attached to the chromene core is also crucial; alterations like replacing a sulfur atom with a nitrogen/hydrogen (as in thiazolidine-2,4-dione vs. hydantoin) can modulate the growth inhibition activity against different cell lines. nih.gov

Antimicrobial Activities of this compound Derivatives.frontiersin.orgvulcanchem.comsmolecule.comtandfonline.com

In addition to their anticancer properties, brominated 2H-chromene scaffolds are recognized for their antimicrobial activities. ijbpas.comheteroletters.org

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains.tandfonline.comnih.govafricaresearchconnects.com

Derivatives of this compound have shown varied efficacy against both Gram-positive and Gram-negative bacteria. Halogenation of the chromene core appears to be a key factor. Studies on a series of halogenated 3-nitro-2H-chromenes found them to be effective against Gram-positive bacteria, particularly Staphylococcus species, but ineffective against Gram-negative strains. nih.gov The degree of halogenation was directly related to potency, with tri-halogenated compounds displaying significantly lower Minimum Inhibitory Concentrations (MICs) than their mono-halogenated counterparts. nih.gov For example, 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene was the most potent in this series against multidrug-resistant strains of S. aureus and S. epidermidis. nih.gov

In contrast, other derivatives synthesized from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one have demonstrated a broader spectrum of activity. Specific compounds from this class exhibited strong inhibitory action against the Gram-positive bacterium Enterococcus faecalis, while another analog showed potent activity against the Gram-negative pathogen Pseudomonas aeruginosa. tandfonline.comafricaresearchconnects.com

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound/Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Mono-halogenated 3-nitro-2H-chromenes | Staphylococcus spp. (Gram-positive) | 8–32 μg/mL | nih.gov |

| Tri-halogenated 3-nitro-2H-chromenes (e.g., Compound 5s) | S. aureus, S. epidermidis (MDR, Gram-positive) | 1–8 μg/mL | |

| Derivatives of 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one | Enterococcus faecalis (Gram-positive) | Strong inhibition | tandfonline.comafricaresearchconnects.com |

| Pseudomonas aeruginosa (Gram-negative) | Strong activity | ||

| 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (CMRN5) | Staphylococcus aureus (Gram-positive) | 1.5 mg/mL | academicjournals.org |

| 6-Bromo-2-oxo-2H-chromene-3-carbonitrile | Staphylococcus aureus (Gram-positive) | Moderate activity | smolecule.com |

Antifungal Properties of Brominated Chromene Scaffolds.frontiersin.orgvulcanchem.com

The antifungal potential of brominated chromene structures has also been investigated. Structural analogs of 6-bromo-3-(2-phenyl-1,3-thiazol-4-yl)-2H-chromen-2-one demonstrated notable antifungal activity against Saccharomyces cerevisiae, showing potency twice that of the standard antifungal drug ketoconazole, with an MIC value of 4 µg/mL. vulcanchem.com While specific data on 6-bromo derivatives is limited, broader studies on 4H-benzo[h]chromene compounds have revealed remarkable antifungal inhibition, with some derivatives exhibiting MIC values as low as 0.007 to 0.49 μg/mL against certain fungi. frontiersin.org

Anti-inflammatory and Antioxidant Properties of Brominated Chromenes

Brominated chromenes, a class of oxygen-containing heterocyclic compounds, have demonstrated notable potential as both anti-inflammatory and antioxidant agents. ontosight.ai Their therapeutic promise stems from their structural features, which can be modified to enhance their ability to modulate inflammatory pathways and combat oxidative stress.

Chromone (B188151) derivatives are recognized for their antioxidant properties, which are beneficial in protecting cells from the damaging effects of oxidative stress. This activity is crucial in mitigating the risk of chronic diseases associated with oxidative damage. Preliminary studies have shown that certain chromene derivatives can effectively scavenge free radicals, thereby protecting cellular components. This neuroprotective potential was observed in studies where chromene derivatives significantly reduced oxidative stress markers in rat brain homogenates.

In the context of anti-inflammatory action, research indicates that specific chromene derivatives can inhibit the production of pro-inflammatory cytokines and enzymes. For instance, in controlled experiments, treatment with a chromene compound led to a significant decrease in the production of TNF-alpha in lipopolysaccharide (LPS)-induced inflammation in macrophages. This suggests their potential application in treating a variety of inflammatory conditions. nih.gov The anti-inflammatory effects of chromene derivatives are linked to their capacity to modulate various inflammatory pathways.

The presence and position of a bromine atom on the chromene scaffold can influence these biological activities. For example, the bromine atom at position 7 is thought to increase reactivity and interaction with biological targets, potentially enhancing the compound's pharmacological profile. Furthermore, the addition of electron-donating groups, such as a methoxy (B1213986) group, can improve solubility and bioavailability, further augmenting the biological activity.

Other Pharmacological Activities

Beyond their anti-inflammatory and antioxidant effects, brominated chromenes and their analogs have been investigated for a wide array of other pharmacological activities. nih.govorientjchem.orgnih.gov These diverse biological actions highlight the versatility of the chromene scaffold in medicinal chemistry. nih.govnih.gov

Anticonvulsant Activity: Certain chromene derivatives have been explored for their potential in managing seizures. orientjchem.orgnih.govderpharmachemica.com Studies on 4-oxo and 4-thioxo-8-bromobenzopyran derivatives have indicated potential anticonvulsant effects. gjesrm.com

Antiviral Activity: The chromene nucleus is a key component in compounds showing promise against various viruses. nih.govderpharmachemica.com

Anticholinesterase Activity: Some chromene derivatives have been identified as inhibitors of cholinesterase enzymes, which is a key target in the management of Alzheimer's disease. nih.govresearchgate.net For instance, L-1-Methylheptyl-gamma-bromoacetoacetate was found to be a competitive inhibitor of acetylcholinesterase. nih.gov The bromine atom at the gamma-position was deemed necessary for this anticholinesterase action. nih.gov

Antitubercular Activity: Chromene derivatives have also been evaluated for their potential against Mycobacterium tuberculosis. orientjchem.orgderpharmachemica.com However, research suggests that 6-bromo substitution on the chromene ring may not be favorable for antitubercular activity, whereas 6-chloro substitution appears to improve it. juniperpublishers.com

Antidiabetic Activity: Structural modifications of the chromene ring have yielded compounds with potential antidiabetic properties. nih.govderpharmachemica.com

Antileishmanial Activity: Chromene derivatives have shown inhibitory effects against Leishmania donovani, the parasite responsible for leishmaniasis. researchgate.netmdpi.com

Anticoagulant Activity: Several coumarin derivatives, which are structurally related to chromenes, are known for their anticoagulant properties. orientjchem.orghu.edu.jo Research on synthetic coumarin derivatives has identified compounds with potent anticoagulant effects, with one brominated derivative showing higher activity than warfarin (B611796) in prothrombin time (PT) tests. hu.edu.jo

Termiticidal Activity: While less commonly reported, the broad biological activity of chromenes suggests potential applications in pest control, including as termiticides.

The diverse pharmacological profile of brominated chromenes underscores their potential as a scaffold for the development of new therapeutic agents for a wide range of diseases. nih.govorientjchem.orgnih.gov

Comprehensive Structure-Activity Relationship (SAR) Analysis

The biological efficacy of this compound analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different structural modifications influence their pharmacological profiles and for designing more potent and selective drug candidates. nih.govresearchgate.net

Positional Effects of Bromine and Other Functional Groups on Biological Efficacy

The position of the bromine atom and other substituents on the chromene ring significantly impacts the biological activity. nih.gov

Bromine Position: The location of the bromine atom is a critical determinant of a compound's pharmacological effect. For instance, in some series of compounds, a bromine atom at the 8-position of a 1H-benzo[f]chromene nucleus was found to enhance cytotoxic activity against various cancer cell lines. tandfonline.com In another study, a 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) was identified as a potent antiproliferative agent. nih.gov Conversely, for antitubercular activity, a 6-bromo substitution was found to be unfavorable compared to a 6-chloro substitution. juniperpublishers.com

Other Functional Groups: The nature and position of other functional groups also play a vital role.

Electron-donating vs. Electron-withdrawing Groups: The presence of electron-donating groups, such as methoxy groups, can enhance biological activity by improving properties like solubility and bioavailability. Conversely, electron-withdrawing groups like halogens can also be beneficial. For example, in a series of 9-hydroxy-1H-benzo[f]chromene derivatives, grafting a lipophilic bulky electron-withdrawing substituent like halogens was more beneficial for cytotoxic activity than a non-bulky electron-donating substituent like methoxy. mdpi.com

Specific Groups: In SAR studies on the chromene nucleus for cytotoxic activity, a 4-aryl moiety, a 3-cyano group, and a 2-amino group were found to be essential. nih.govresearchgate.net

Impact of Chromene Ring Modifications on Bioactivity Profiles

Modifications to the chromene ring system itself can lead to significant changes in biological activity. nih.govnih.gov

Core Structure: The planarity of the chromene core is important for its interaction with biological targets. The nearly planar structure of brominated chromene derivatives promotes π-π stacking interactions.

Fused Rings: The addition of fused rings to the chromene scaffold, creating structures like benzo[f]chromenes, has been a successful strategy in developing potent anticancer agents. tandfonline.commdpi.com

Substitutions on the Pyran Ring: Modifications on the pyran ring of the chromene are also critical. For example, structural modifications at the chromene ring, the middle aliphatic portion, and the terminal aromatic ring have yielded compounds with enhanced 5-HT1A receptor affinity and antidiabetic activity. nih.gov

In silico Approaches to Predict Bioactivity and Drug-likeness (e.g., ADME properties)

In silico methods, including molecular docking and ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, are increasingly used to rationalize experimental findings and guide the design of new analogs.

Molecular Docking: Docking studies help to predict the binding modes of chromene derivatives with their biological targets. For example, molecular docking has been used to understand the interactions of chromene-based hybrids with cholinesterase enzymes, supporting their potential as treatments for Alzheimer's disease. researchgate.net

ADME Prediction: Predicting the drug-likeness of compounds is crucial in the early stages of drug discovery. The high lipophilicity of chromene derivatives generally facilitates their penetration into cell membranes, which can enhance their druggability. researchgate.net SAR studies have also explored the relationship between lipophilicity (calculated Log P values) and antitumor activity, finding that a balance between hydrophilic and hydrophobic substituents is important.

Advanced Applications and Functional Materials Derived from Brominated 2h Chromenes

Development of Fluorescent Probes for Biological Imaging

Derivatives of 6-bromo-2H-chromene are utilized in the creation of fluorescent probes for visualizing cellular processes. chemimpex.com These probes are valuable tools in biological imaging due to their specific targeting capabilities and fluorescent properties. chemimpex.comresearchgate.net

The core of this application lies in the chromene structure, which can be chemically modified to create probes that are sensitive to specific biological molecules or environments. For instance, the thiol-chromene click reaction is a method used to develop fluorescent probes for detecting biothiols, which are important biomarkers in cancer cells. researchgate.net

Researchers have synthesized various coumarin-based fluorescent probes, such as 3-acetyl-7-[(6-bromohexyl)oxy]-2H-chromen-2-one, for imaging cell membranes. researchgate.net These probes have shown the ability to embed within lipid bilayers, allowing for the study of membrane dynamics. researchgate.net Furthermore, the development of fluorescent HDAC6 selective inhibitors from 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione demonstrates the potential for creating probes that can image specific enzymes within cellular compartments like the aggresome. nih.gov

The unique photophysical properties of these compounds, often characterized by high fluorescence quantum yields and large Stokes shifts, make them ideal for various imaging techniques, including those that require near-infrared (NIR) probes for in vivo imaging. researchgate.netiucr.org

| Probe Derivative | Application | Key Feature |

| 3-acetyl-7-[(6-bromohexyl)oxy]-2H-chromen-2-one | Cell membrane imaging | Embeds in lipid bilayers |

| 6-bromo-1H,3H-benzo[de]isochromene-1,3-dione derivative | HDAC6 enzyme imaging | Selective targeting of HDAC6 in aggresomes |

| Thiol-chromene click reaction products | Biothiol detection | "Turn-on" fluorescence upon reaction with thiols |

Utility in Organic Light-Emitting Diode (OLED) Materials

The unique photophysical properties of this compound derivatives also make them suitable for applications in organic light-emitting diodes (OLEDs). chemimpex.com These compounds can be employed in the production of OLED materials, contributing to the efficiency and color range of electronic displays. chemimpex.com

The rigid coumarin (B35378) core and the potential for introducing various functional groups allow for the tuning of their electronic and photophysical properties. vulcanchem.com The bromine atom, through the heavy atom effect, can enhance phosphorescence, a property that is beneficial for achieving high efficiency in OLEDs. vulcanchem.com Materials exhibiting thermally activated delayed fluorescence (TADF) are particularly promising for OLEDs as they can theoretically achieve 100% internal quantum efficiency. unica.it Chromene derivatives are being explored for the development of blue or green and even orange-red TADF emitters. researchgate.netrsc.org

The synthesis of pyrano[3,2-c]chromene derivatives and their subsequent characterization have shown that these materials are thermally stable and can lead to blue or green emissions, which is advantageous for OLED development. researchgate.net The ability to synthesize a variety of derivatives allows for the fine-tuning of emission colors and other properties essential for high-performance OLEDs. ijcce.ac.ir

| Chromene Derivative Type | OLED Application | Notable Property |

| Pyrano[3,2-c]chromenes | Blue/Green Emitters | Thermal stability |

| Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate derivative | Phosphorescent Emitters | Enhanced phosphorescence due to heavy atom effect |

| 1,8-naphthalimide derivatives | Orange/Red TADF Emitters | High external quantum efficiencies |

Role as Intermediates in Fine Chemical and Agrochemical Synthesis

This compound and its derivatives serve as crucial intermediates in the synthesis of fine chemicals and agrochemicals. chemimpex.com The reactivity of the bromine atom and the chromene ring allows for a wide range of chemical transformations, making these compounds versatile building blocks for more complex molecules. chemimpex.com

In fine chemical synthesis, these intermediates are used to produce a variety of organic compounds, including those with potential pharmaceutical applications. chemimpex.com For example, they are used in the synthesis of P2Y6 receptor antagonists, which have therapeutic potential. nih.gov The ability to undergo reactions like Suzuki-Miyaura coupling allows for the creation of a diverse library of compounds from a single brominated precursor. mdpi.com

In the agrochemical industry, these compounds are used in the development of new pesticides and other crop protection agents. chemimpex.comchembk.com The core structure can be modified to interact with specific biological targets in pests or plants. The synthesis of various heterocyclic compounds from 3-acetyl-6-bromo-2H-chromen-2-one highlights the utility of this intermediate in creating molecules with potential biological activity. researchgate.netmdpi.com

| Intermediate | Reaction Type | Product Class |

| 6-bromo-4-methyl-2H-chromen-2-one | Suzuki–Miyaura coupling | Pharmaceutical intermediates |

| 6-Bromo-2,2-dimethyl-2H-chromene | Substitution Reactions | Diverse derivatives with potential biological activities |

| 3-Acetyl-6-bromo-2H-chromen-2-one | Condensation/Cyclization | Heterocyclic compounds for agrochemical research |

Application in Pigments and Dyes

The chromophoric properties of this compound derivatives make them valuable in the production of pigments and dyes. chemimpex.comsmolecule.com The extended π-system of the chromene ring is responsible for the absorption and emission of light, leading to their color.

These compounds can be used to impart color to various materials, including textiles and plastics. The specific color can be tuned by modifying the substituents on the chromene ring. researchgate.net For example, the introduction of different functional groups can shift the absorption and emission wavelengths, allowing for the creation of a palette of colors.

Furthermore, some coumarin derivatives, which share the core chromene structure, are used as laser dyes. nih.gov This application takes advantage of their high fluorescence quantum yields and photostability. The synthesis of various chromene-based compounds provides a platform for discovering new dyes with improved properties for a range of applications. smolecule.com

| Compound Class | Application Area | Key Property |

| This compound-3-carbaldehyde derivatives | Dyes and Pigments | Chromophoric properties |

| 6-Bromo-4-methyl-2-oxo-2H-chromene-3-carboxylic acid | Dyes for textiles and plastics | Unique chromene structure |

| Coumarin-based dyes (e.g., Coumarin-6, -7, -30) | Laser Dyes | High fluorescence and photostability |

Future Research Directions and Translational Perspectives for 6 Bromo 2h Chromene Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic methods is paramount for the exploration of 6-bromo-2H-chromene's potential. While classical methods like the Knoevenagel condensation are established, future efforts will likely focus on innovative catalytic systems to improve yield, regioselectivity, and environmental friendliness. smolecule.comresearchgate.net

Recent advancements in catalysis offer promising avenues for 2H-chromene synthesis that can be adapted for brominated analogs. msu.edu These include:

Transition Metal Catalysis: Palladium, cobalt, and rhenium-based catalysts have shown efficacy in constructing the chromene core. msu.edu For instance, palladium-catalyzed cyclization of aryl propargyl ethers using CuBr2 and LiBr has been successful in synthesizing 3-bromo-2H-chromenes. msu.edu Similarly, cobalt-catalyzed reactions involving salicyl-N-tosylhydrazones and terminal alkynes present a viable route. msu.edu Rhenium catalysts have also been employed for the one-pot synthesis of 2,2-dimethyl-2H-chromenes, a strategy that could be adapted using brominated precursors.

Organocatalysis: Metal-free approaches using Brønsted and Lewis acids or bases are gaining traction. msu.edu These methods offer the advantages of lower toxicity and cost.

Photoredox Catalysis: Visible-light-mediated synthesis is an emerging green chemistry approach that utilizes light as a renewable energy source, minimizing the need for hazardous reagents and harsh conditions. d-nb.info

Future research should focus on tailoring these catalytic systems for the specific synthesis of this compound, optimizing reaction conditions, and exploring a wider range of substrates to generate diverse derivative libraries.

Table 1: Emerging Catalytic Systems for 2H-Chromene Synthesis

| Catalyst Type | Example Catalyst | Key Features | Potential for this compound |

| Transition Metal | Palladium(II) Acetate | High efficiency in cyclization reactions. msu.edu | Adaptable for cyclization of brominated precursors. |

| [CoII(porphyrin)] | Functions via metallo-radical activation. msu.edu | Suitable for reactions with brominated salicyl-N-tosylhydrazones. | |

| Rhenium carbonyls | Enables one-pot synthesis. | Applicable with brominated starting materials. | |

| Organocatalysis | 2-Aminopyridine | Mild, green, and efficient for three-component reactions. nih.gov | Promising for multi-component synthesis of functionalized 6-bromo-2H-chromenes. |

| Photocatalysis | Visible Light | Sustainable and energy-efficient. d-nb.info | Green synthesis of this compound and its derivatives. |

Advanced Computational Design for Enhanced Bioactivity and Selectivity

Computational methods are indispensable tools in modern drug discovery, enabling the rational design of molecules with improved biological activity and selectivity. ontosight.ai For this compound derivatives, in silico techniques can predict and refine their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can quantify the relationship between the three-dimensional properties of molecules and their biological activity. uniba.it These models can guide the design of new this compound analogs with enhanced potency by identifying key structural features that influence their inhibitory activity against specific targets. uniba.it

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. researchgate.netfrontiersin.org Molecular docking studies can reveal crucial interactions, such as hydrogen bonding and π-π stacking, between this compound derivatives and the active sites of target enzymes or receptors. researchgate.net This understanding is vital for designing compounds with improved selectivity and reduced off-target effects. For example, docking studies have been used to understand the interaction of chromene derivatives with enzymes like α-glucosidase and tyrosinase. researchgate.net

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic properties and reactivity of this compound derivatives, corroborating molecular structures and providing insights into their quantum chemical properties. researchgate.net

The integration of these computational approaches will accelerate the discovery and optimization of this compound-based therapeutic agents.

Deepening Mechanistic Understanding of Biological Interactions

While various biological activities have been reported for brominated chromenes, a detailed mechanistic understanding of their interactions at the molecular level is often lacking. smolecule.comvulcanchem.com Future research should aim to elucidate the precise mechanisms of action to facilitate their development as therapeutic agents.

Key areas of investigation include:

Target Identification and Validation: Identifying the specific enzymes, receptors, or other biomolecules that this compound derivatives interact with is a critical first step. smolecule.com Techniques such as affinity chromatography and proteomics can be employed for this purpose.

Enzyme Inhibition Kinetics: For derivatives that act as enzyme inhibitors, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is crucial for understanding how these compounds affect enzyme function.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the effects on biological activity can provide valuable insights into the key structural features required for interaction with a specific target. frontiersin.org This includes exploring the influence of the bromine atom's position and the nature of other substituents on the chromene ring. vulcanchem.com

Cellular and In Vivo Studies: Ultimately, understanding the biological interactions of these compounds requires their evaluation in cellular and animal models of disease. These studies can confirm the on-target effects and provide a more comprehensive picture of their pharmacological profile.

A deeper mechanistic understanding will not only validate the therapeutic potential of this compound derivatives but also guide the design of next-generation compounds with improved efficacy and safety.

Development of Multi-targeted Brominated Chromene Derivatives

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. nih.govresearchgate.net This has led to the emergence of the "multi-target-directed ligand" (MTDL) approach, which aims to design single molecules that can modulate several targets simultaneously. nih.govresearchgate.net The this compound scaffold is a promising starting point for the development of such multi-targeted agents. vulcanchem.com

The design of MTDLs based on the this compound core could involve:

Molecular Hybridization: Combining the this compound moiety with other pharmacophores known to interact with different targets. For example, hybrid molecules incorporating fragments with anti-inflammatory and antioxidant properties could be developed.

Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to different targets and then linking them to the this compound scaffold.

Computational Design: Utilizing computational tools to predict the binding of a single this compound derivative to multiple targets and to optimize its structure for balanced activity.